5-(Difluoromethyl)indolizine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)indolizine-2-carboxylic acid is a chemical compound belonging to the indolizine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)indolizine-2-carboxylic acid can be achieved through several methodologies. One common approach involves the annulation of substituted 2-alkylpyridines and cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate . Another method includes the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by aldol condensation of the pyridinium intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)indolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(Difluoromethyl)indolizine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, including organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)indolizine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Indolizine-2-carboxylic acid: A closely related compound with similar structural features but lacking the difluoromethyl group.
Indole-2-carboxylic acid: Another related compound with an indole core instead of an indolizine core.
Uniqueness
5-(Difluoromethyl)indolizine-2-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H7F2NO2 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
5-(difluoromethyl)indolizine-2-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-9(12)8-3-1-2-7-4-6(10(14)15)5-13(7)8/h1-5,9H,(H,14,15) |
InChI Key |
WOZNHQAKDXHHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C(=C1)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.